azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol
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Overview
Description
Azepan-2-one; 1,3-diisocyanato-2-methylbenzene; 2-(2-hydroxyethoxy)ethanol is a complex compound that combines three distinct chemical entities. Azepan-2-one is a lactam, a cyclic amide, known for its applications in polymer chemistry. 1,3-diisocyanato-2-methylbenzene is an aromatic diisocyanate used in the production of polyurethanes. 2-(2-hydroxyethoxy)ethanol is a glycol ether commonly used as a solvent and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-2-one: This compound can be synthesized through the Beckmann rearrangement of cyclohexanone oxime. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted at elevated temperatures.
1,3-diisocyanato-2-methylbenzene: This compound is produced by the phosgenation of 1,3-diamino-2-methylbenzene. The reaction involves the use of phosgene gas and is carried out under controlled conditions to ensure safety and efficiency.
2-(2-hydroxyethoxy)ethanol: This glycol ether is synthesized by the reaction of ethylene oxide with ethylene glycol. The reaction is typically catalyzed by a base such as potassium hydroxide and is conducted at moderate temperatures.
Industrial Production Methods
Azepan-2-one: Industrially, azepan-2-one is produced through the hydrolysis of caprolactam, which is derived from cyclohexanone.
1,3-diisocyanato-2-methylbenzene: The industrial production involves the continuous phosgenation process, where phosgene and 1,3-diamino-2-methylbenzene are reacted in a controlled environment.
2-(2-hydroxyethoxy)ethanol: This compound is produced on an industrial scale by the reaction of ethylene oxide with ethylene glycol in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Azepan-2-one: Undergoes hydrolysis, polymerization, and ring-opening reactions.
1,3-diisocyanato-2-methylbenzene: Participates in addition reactions with alcohols and amines to form polyurethanes.
2-(2-hydroxyethoxy)ethanol: Undergoes etherification, esterification, and oxidation reactions.
Common Reagents and Conditions
Azepan-2-one: Hydrolysis with water or acids, polymerization with catalysts.
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols or amines under mild conditions to form urethanes.
2-(2-hydroxyethoxy)ethanol: Etherification with alkyl halides, esterification with carboxylic acids, oxidation with oxidizing agents.
Major Products
Azepan-2-one: Produces linear or branched polymers.
1,3-diisocyanato-2-methylbenzene: Forms polyurethanes.
2-(2-hydroxyethoxy)ethanol: Produces ethers, esters, and oxidized products.
Scientific Research Applications
Azepan-2-one: Used in the synthesis of nylon-6, a widely used polymer in textiles and plastics.
1,3-diisocyanato-2-methylbenzene: Essential in the production of polyurethane foams, elastomers, and coatings.
2-(2-hydroxyethoxy)ethanol: Utilized as a solvent in pharmaceuticals, as a chemical intermediate in the synthesis of other compounds, and in the formulation of cleaning agents.
Mechanism of Action
Azepan-2-one: Acts as a monomer in polymerization reactions, forming long polymer chains through ring-opening polymerization.
1,3-diisocyanato-2-methylbenzene: Reacts with polyols to form urethane linkages, creating a network of cross-linked polymers.
2-(2-hydroxyethoxy)ethanol: Functions as a solvent and reactant, participating in various chemical reactions to form new compounds.
Comparison with Similar Compounds
Azepan-2-one: Similar to other lactams like pyrrolidone and caprolactam, but unique in its ring size and polymerization properties.
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate and methylene diphenyl diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
2-(2-hydroxyethoxy)ethanol: Similar to other glycol ethers like ethylene glycol monomethyl ether and diethylene glycol, but distinct in its balance of hydrophilicity and hydrophobicity.
Properties
CAS No. |
150409-24-8 |
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Molecular Formula |
C19H27N3O6 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H11NO.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;8-6-4-2-1-3-5-7-6;5-1-3-7-4-2-6/h2-4H,1H3;1-5H2,(H,7,8);5-6H,1-4H2 |
InChI Key |
GBMNZIWTFJEXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1CCC(=O)NCC1.C(COCCO)O |
Related CAS |
150409-24-8 |
Origin of Product |
United States |
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